molecular formula C17H16N2O2 B1448152 (2-(4-(Benzyloxy)phenyl)oxazol-4-YL)methanamine CAS No. 885273-44-9

(2-(4-(Benzyloxy)phenyl)oxazol-4-YL)methanamine

Cat. No.: B1448152
CAS No.: 885273-44-9
M. Wt: 280.32 g/mol
InChI Key: QLZOZUKXHVDULK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-(4-(Benzyloxy)phenyl)oxazol-4-YL)methanamine: is a chemical compound with the molecular formula C17H16N2O2 and a molecular weight of 280.33 g/mol . It is characterized by the presence of an oxazole ring substituted with a benzyloxyphenyl group and a methanamine group. This compound is used in various scientific research applications due to its unique chemical structure and properties.

Scientific Research Applications

(2-(4-(Benzyloxy)phenyl)oxazol-4-YL)methanamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for (2-(4-(Benzyloxy)phenyl)oxazol-4-YL)methanamine can be found on the product page . It’s important to handle all chemicals with care and use appropriate personal protective equipment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-(Benzyloxy)phenyl)oxazol-4-YL)methanamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

(2-(4-(Benzyloxy)phenyl)oxazol-4-YL)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce primary or secondary amines .

Mechanism of Action

The mechanism of action of (2-(4-(Benzyloxy)phenyl)oxazol-4-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (2-(4-Methoxyphenyl)oxazol-4-YL)methanamine: Similar structure but with a methoxy group instead of a benzyloxy group.

    (2-(4-Hydroxyphenyl)oxazol-4-YL)methanamine: Similar structure but with a hydroxy group instead of a benzyloxy group.

    (2-(4-Chlorophenyl)oxazol-4-YL)methanamine: Similar structure but with a chloro group instead of a benzyloxy group.

Uniqueness

(2-(4-(Benzyloxy)phenyl)oxazol-4-YL)methanamine is unique due to the presence of the benzyloxy group, which imparts specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-methyl-2-(4-phenylmethoxyphenyl)-1,3-oxazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-18-16-12-21-17(19-16)14-7-9-15(10-8-14)20-11-13-5-3-2-4-6-13/h2-10,12,18H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZOZUKXHVDULK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=COC(=N1)C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50695900
Record name 2-[4-(Benzyloxy)phenyl]-N-methyl-1,3-oxazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885273-44-9
Record name 2-[4-(Benzyloxy)phenyl]-N-methyl-1,3-oxazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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